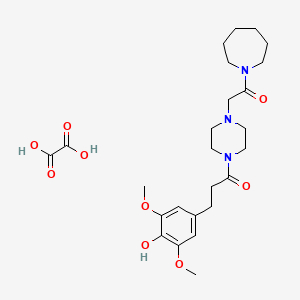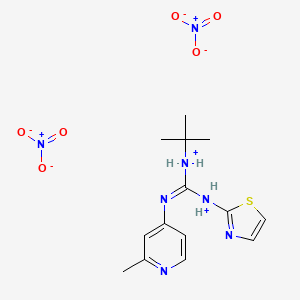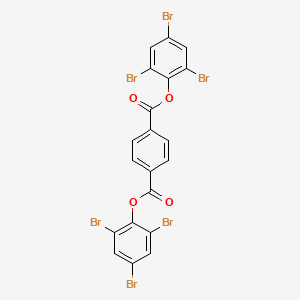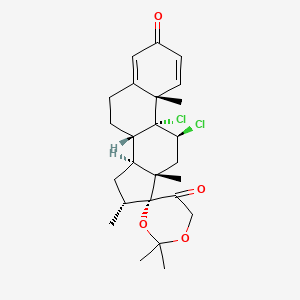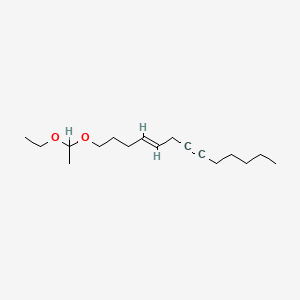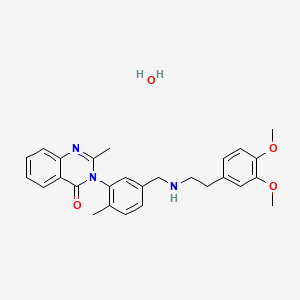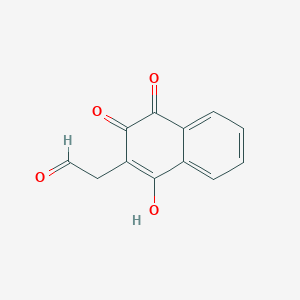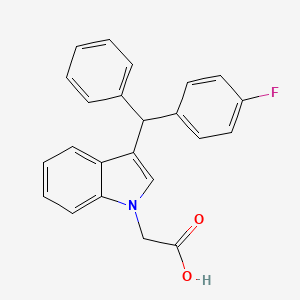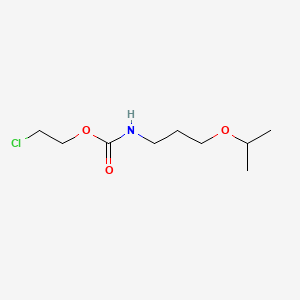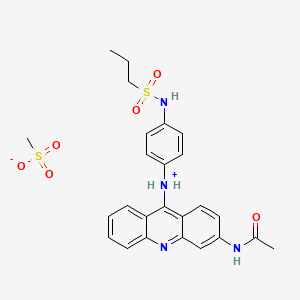
1-(1-Cyclohexenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclohexenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H16O It is a ketone characterized by a cyclohexene ring attached to a methylpropanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Cyclohexenyl)-2-methylpropan-1-one can be synthesized through the self-condensation of cyclohexanone. This reaction typically involves the use of catalysts such as TiO2/Al2O3 under specific conditions. For instance, the reaction can be carried out at a temperature of 393.15 K with a catalyst dosage of 8% and an agitation rate of 300 r/min for 120 minutes . Another method involves the use of morpholine and p-toluenesulfonic acid in toluene, where cyclohexanone is heated to boiling under reflux .
Industrial Production Methods: The industrial production of this compound often involves continuous flow synthesis techniques. This method allows for the integration of multiple chemical transformations in a single platform, enhancing efficiency and yield. For example, a five-step continuous flow synthesis starting from cyclohexanone has been developed, achieving an overall yield of up to 56% .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Cyclohexenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclohexenyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ketones.
Wirkmechanismus
The mechanism of action of 1-(1-Cyclohexenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The cyclohexene ring provides structural stability and influences the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
1-(1-Cyclohexenyl)ethanone: Similar structure but with an ethanone group instead of a methylpropanone group.
2-(1-Cyclohexenyl)ethylamine: Contains an amine group instead of a ketone group.
Uniqueness: 1-(1-Cyclohexenyl)-2-methylpropan-1-one is unique due to its specific combination of a cyclohexene ring and a methylpropanone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
56922-88-4 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(cyclohexen-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
CZUHTUVRLZFIGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


